molecular formula C6H2I2S2 B15348329 2,5-Diiodothieno[3,2-b]thiophene CAS No. 937187-29-6

2,5-Diiodothieno[3,2-b]thiophene

Cat. No.: B15348329
CAS No.: 937187-29-6
M. Wt: 392.0 g/mol
InChI Key: FGVZUZZFMFYLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diiodothieno[3,2-b]thiophene (CAS 937187-29-6) is a critical halogenated building block in materials science research, prized for its rigid, planar structure that facilitates extended π-conjugation and intermolecular interactions in advanced organic semiconductors . Its primary research value lies in its application as a key precursor in cross-coupling reactions, such as Sonogashira coupling, for constructing complex π-conjugated systems . This compound is instrumental in the development of novel organic electronic materials, including polymer semiconductors for organic field-effect transistors (OFETs) and hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The thieno[3,2-b]thiophene core is a high-performance scaffold that enhances charge carrier mobility and thermal stability in resulting materials . Researchers utilize this diiodo derivative to synthesize linear, dopant-free HTMs that contribute to high power conversion efficiencies and excellent operational stability in photovoltaic devices . It also serves as a foundational unit in the synthesis of photoactive small molecules and oligomers for applications in organic light-emitting diodes (OLEDs) and as a core component in BODIPY dimers for one- and two-photon photophysical studies . Properties: Molecular Formula: C 6 H 2 I 2 S 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diiodothieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZUZZFMFYLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704686
Record name 2,5-Diiodothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937187-29-6
Record name 2,5-Diiodothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diiodothieno 3,2 B Thiophene

Halogenation Strategies for Thieno[3,2-b]thiophene (B52689)

The introduction of iodine atoms onto the thieno[3,2-b]thiophene scaffold is a key step in the synthesis of the target compound. This is typically achieved through direct iodination or more controlled regioselective approaches.

Direct Iodination Approaches

Direct iodination of the parent thieno[3,2-b]thiophene is a straightforward method to introduce iodine atoms at the most reactive α-positions (2 and 5). A common and effective reagent for this transformation is N-iodosuccinimide (NIS). For instance, the iodination of 3,6-dimethylthieno[3,2-b]thiophene (B13901749) with NIS in a chloroform-acetic acid mixture at 40°C yields 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene. mdpi.com This approach benefits from the high reactivity of the α-positions of the thieno[3,2-b]thiophene core, leading to the desired 2,5-disubstituted product.

Regioselective Functionalization and Dihalogenation Pathways

Achieving regioselective functionalization, including the synthesis of asymmetrically dihalogenated thieno[3,2-b]thiophenes, requires more nuanced strategies. One powerful technique is the use of palladium-catalyzed C-H activation reactions. nih.govhnue.edu.vn These methods allow for the sequential and site-selective introduction of aryl groups or halogens. The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substituents already present on the thieno[3,2-b]thiophene ring. nih.govhnue.edu.vn

For example, the direct arylation of a 2-arylthieno[3,2-b]thiophene can be directed to either the C3 or C5 position based on the nature of the aryl substituent. nih.govhnue.edu.vn While direct synthesis of mixed dihalogenated thieno[3,2-b]thiophenes is less commonly reported, the principles of regioselective C-H activation could theoretically be applied to introduce different halogens in a stepwise manner. Another approach involves the synthesis of a monohalogenated thieno[3,2-b]thiophene, which can then be subjected to a second, different halogenation reaction.

Precursor Synthesis and Routes to the Thieno[3,2-b]thiophene Core

The synthesis of the thieno[3,2-b]thiophene core itself is a critical preliminary step. Several methods have been developed, often starting from commercially available thiophene (B33073) derivatives or through cyclization reactions.

A well-established route begins with 3-bromothiophene (B43185). nih.govrsc.orgnih.gov A four-step synthesis involves the reaction of 3-bromothiophene with n-butyllithium, elemental sulfur, and subsequent reagents to build the second thiophene ring. nih.gov A more concise two-step method has also been developed, significantly improving the efficiency of synthesizing 3-alkylthieno[3,2-b]thiophenes. rsc.org

Another important strategy is the Fiesselmann thiophene synthesis. nih.govnih.gov This method involves the condensation of substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate to construct the thieno[3,2-b]thiophene core. nih.govnih.gov Additionally, cascade cyclization reactions of alkynyl diols have emerged as a step-efficient protocol for producing multisubstituted thieno[3,2-b]thiophenes. mdpi.comnih.gov The reaction of 3-nitrothiophenes bearing carbonyl groups with thiolates also provides a pathway to substituted thieno[3,2-b]thiophenes. mdpi.comresearchgate.netdntb.gov.ua

Starting MaterialKey ReagentsReaction TypeYield
3-Bromothiophenen-BuLi, S, BrCH₂COOMe, POCl₃, MeONa, LiOHMulti-step synthesisVariable
3-Bromothiophenen-BuLi, S, α-haloketone, PPATwo-step synthesisGood
Aryl-substituted 3-chlorothiophene-2-carboxylatesMethyl thioglycolate, K₂CO₃Fiesselmann synthesis41-78%
Alkynyl diolsI₂/Na₂S₂O₃ or SeCascade cyclizationModerate to good
3-Nitrothiophene-2,5-dicarboxylatesThiolates, K₂CO₃Nucleophilic aromatic substitution/cyclizationHigh

Metal-Catalyzed Substitution Reactions in the Synthesis of Iodinated Thienothiophenes

Metal-catalyzed reactions are indispensable in the synthesis and subsequent functionalization of iodinated thienothiophenes. Palladium catalysts, in particular, play a pivotal role in both the construction of the core and the derivatization of the diiodo- product.

As mentioned, palladium-catalyzed C-H activation offers a direct route to functionalized thieno[3,2-b]thiophenes. nih.govhnue.edu.vnmdpi.com These reactions can be performed with a phosphine-free Pd(OAc)₂/KOAc catalyst system. nih.govhnue.edu.vn

Once 2,5-diiodothieno[3,2-b]thiophene is synthesized, it becomes a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are highly reactive towards catalysts, making them excellent leaving groups for the formation of new carbon-carbon bonds. Commonly employed reactions include the Sonogashira coupling with terminal alkynes and the Suzuki coupling with boronic acids. mdpi.com These reactions allow for the introduction of a wide range of functional groups at the 2 and 5 positions, leading to the creation of novel materials for organic electronics. nih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst SystemYield
Sonogashira Coupling2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiopheneTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃N56-78%
Suzuki Coupling2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiophenePhenylboronic acidPd catalyst68%
Stille Coupling2,5-Dibromothieno[3,2-b]thiophene (B1273552)Tributyl(thiophen-2-yl)stannanePd(PPh₃)₄Variable
Direct C-H ArylationThieno[3,2-b]thiopheneAryl bromidesPd(OAc)₂/KOAcVariable

Derivatization and Functionalization Strategies of the 2,5 Diiodothieno 3,2 B Thiophene Scaffold

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in organic synthesis. For the 2,5-diiodothieno[3,2-b]thiophene scaffold, these methodologies allow for the introduction of a wide array of substituents at the 2 and 5 positions, thereby tuning the electronic and physical properties of the resulting molecules.

Suzuki-Miyaura Coupling for Aryl and Alkyl Introductions

The Suzuki-Miyaura coupling reaction is a highly effective method for forming C-C bonds between organoboron compounds and organic halides. nih.gov This reaction is favored for its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. nih.gov In the context of this compound, this reaction is employed to introduce aryl and alkyl groups, significantly influencing the material's properties. For example, the synthesis of 2,5-diisopropenylthiophene (DIT) has been achieved through a double Suzuki-Miyaura cross-coupling of a 2,5-dihalothiophene with an isopropenyl-substituted boron derivative. nih.govresearchgate.net This reaction's efficiency can be influenced by parameters such as temperature, solvent, and the base used. nih.govresearchgate.net The choice of solvent is particularly crucial, with mixtures like 1,4-dioxane (B91453) and water often providing higher yields due to the increased solubility of the boronic acid reagents. nih.gov

Table 1: Suzuki-Miyaura Coupling Reaction Parameters
ParameterInfluence on ReactionExample
Solvent Affects solubility of reagents and thus reaction yield.Higher yields observed with 1,4-dioxane/water compared to toluene (B28343) for the synthesis of 2,5-biaryl-3-hexylthiophenes. nih.gov
Base The concentration of hydroxyl ions can be critical for the interaction with the boronic ester or the formation of the oxo-palladium complex. nih.govThe use of KOH was noted in the synthesis of 2,5-diisopropenylthiophene. researchgate.net
Temperature Can influence reaction rate and selectivity.The synthesis of DIT involved a thorough investigation of the effect of temperature on yield. nih.govresearchgate.net

Stille Coupling for Polymer and Oligomer Synthesis

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method is particularly valuable for the synthesis of conjugated polymers and oligomers due to its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.orgorganic-chemistry.orgosti.gov The reaction of 2,5-bis(tri-n-butyltin)-thiophene with 2,5-dialkoxy-1,4-diiodobenzene, for instance, yields the soluble and fusible polymer, poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene). osti.gov The mechanism of the Stille coupling involves an oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new C-C bond. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the tin compounds used. organic-chemistry.org

Sonogashira Coupling for Ethynyl (B1212043) Linkages

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is widely used due to its mild reaction conditions, often proceeding at room temperature. wikipedia.orglibretexts.org For the this compound scaffold, Sonogashira coupling enables the introduction of ethynyl linkages, which are crucial for extending the π-conjugation and creating linear, rigid molecular structures. The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, allowing for selective reactions. wikipedia.org This reaction has been instrumental in the synthesis of complex molecules, including natural products and organic materials. wikipedia.orglibretexts.org

Table 2: Comparison of Cross-Coupling Methodologies
Coupling ReactionKey FeaturesTypical Substrates for this compound
Suzuki-Miyaura Mild conditions, non-toxic byproducts. nih.govAryl and alkyl boronic acids/esters. nih.govnih.govresearchgate.net
Stille Tolerant of many functional groups, stable reagents. wikipedia.orgorganic-chemistry.orgOrganotin reagents (e.g., aryl- and vinylstannanes). organic-chemistry.orgosti.gov
Sonogashira Forms C(sp)-C(sp2) bonds, mild conditions. wikipedia.orglibretexts.orgTerminal alkynes. wikipedia.orgresearchgate.netjk-sci.com

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of thieno[3,2-b]thiophene-based materials can be precisely controlled by attaching electron-donating or electron-withdrawing groups to the core structure. This "donor-acceptor" approach is a cornerstone of designing low-bandgap polymers for applications in organic photovoltaics and thin-film transistors. ucla.edu

Electron-donating groups, such as alkoxy or alkylthio moieties, increase the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups, like cyano, ketone, or fluorine atoms, lower the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org The combination of both types of groups within the same molecule or polymer chain leads to a smaller HOMO-LUMO gap, which is desirable for absorbing a broader range of the solar spectrum in photovoltaic devices. ucla.edu For example, the dithienopyran (DTP) unit, which is more electron-donating than benzodithiophene (BDT) and cyclopentadithiophene (CPDT), has been used to create low-bandgap polymers. ucla.edu

Tailoring Molecular Architecture through Side Chain Engineering

Side chain engineering is a critical strategy for fine-tuning the physical properties of thieno[3,2-b]thiophene (B52689) derivatives without significantly altering the electronic characteristics of the conjugated backbone. The nature of the side chains can influence solubility, molecular packing, and thin-film morphology.

By attaching flexible alkyl chains, the solubility of the otherwise rigid and often insoluble conjugated systems can be improved, facilitating solution-based processing. The length and branching of these side chains can also impact the intermolecular distance and π-π stacking, which are crucial for charge transport. For instance, in the synthesis of 2,5-biaryl-3-hexylthiophenes, the hexyl side chain enhances solubility. nih.gov Furthermore, the introduction of functional groups into the side chains can provide sites for further reactions or introduce specific properties. Side-chain engineering with conjugated groups containing electron-withdrawing units has been shown to play a key role in the molecular structures and optoelectronic properties of benzodithiophene–thiophene (B33073) copolymers. rsc.org

Supramolecular Assembly and Crystal Engineering of Derivatives

The solid-state packing of thieno[3,2-b]thiophene derivatives is paramount for their performance in electronic devices. Supramolecular assembly and crystal engineering focus on controlling the arrangement of molecules in the solid state to optimize intermolecular interactions. The planar and rigid nature of the thieno[3,2-b]thiophene core promotes strong π-π stacking, which facilitates charge transport.

By carefully designing the substituents on the thieno[3,2-b]thiophene scaffold, it is possible to direct the formation of specific crystal structures with desired packing motifs. For example, the introduction of specific functional groups can lead to hydrogen bonding or other non-covalent interactions that guide the self-assembly process. The crystal structure of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) reveals a planar conformation that facilitates close packing. The ability to control the crystal structure is essential for achieving high charge carrier mobility in organic field-effect transistors.

Electronic Structure and Theoretical Investigations of 2,5 Diiodothieno 3,2 B Thiophene and Its Derivatives

Quantum Chemical Calculations of Electronic Band Structure

Quantum chemical calculations are instrumental in understanding the electronic band structure of these materials, which governs their electrical and optical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a crucial parameter that determines the molecule's electronic and optical properties. nih.gov

Theoretical studies on various thieno[3,2-b]thiophene (B52689) derivatives have shown that their HOMO and LUMO energy levels can be effectively tuned. For instance, in a study of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, the calculated HOMO/LUMO energy levels varied with the number of thiophene (B33073) rings, affecting the energy band gaps. mdpi.com For one DTT derivative, the calculated HOMO/LUMO energies were -5.21/-0.86 eV, resulting in an energy gap of 4.35 eV. mdpi.com Adding more thiophene rings led to derivatives with calculated HOMO/LUMO energies of -4.91/-1.68 eV and -4.92/-1.70 eV, and consequently smaller energy gaps of 3.23 eV and 3.22 eV, respectively. mdpi.com This trend was consistent with experimentally determined optical energy band gaps. mdpi.com

The distribution of the HOMO and LUMO orbitals is also a critical factor. In many thieno[3,2-b]thiophene derivatives, both the HOMO and LUMO are dispersed along the main backbone and the thiophene moieties, which is essential for efficient charge transport. mdpi.comacs.org The introduction of different substituents can alter this distribution. For example, in porphyrin-based derivatives, the introduction of a sulfur atom in the side chain had minimal effect on the LUMO electron density distribution but concentrated the HOMO electron density on the main porphyrin chain. nih.gov

The following table summarizes the calculated HOMO, LUMO, and energy gap values for some thieno[3,2-b]thiophene derivatives from DFT studies:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
DTT Derivative 1-5.21-0.864.35
DTT Derivative 2-4.91-1.683.23
DTT Derivative 3-4.92-1.703.22
2,6-diiododithieno[3,2-b:2',3'-d]thiophene ---

Theoretical calculations can also predict the charge transport characteristics of these materials, indicating whether they are likely to be p-type (hole-transporting) or n-type (electron-transporting) semiconductors. For instance, a theoretical investigation of coronene (B32277) derivatives with fused thiophene rings suggested that a derivative with one thiophene ring could be an n-type semiconductor, while one with two thiophene rings could be a p-type semiconductor. scielo.br

Furthermore, quantum-chemical studies on the crystal structure of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene suggest a uniaxial hole-transport character with an effective mass of approximately 2m₀, which is comparable to that of pentacene (B32325) single crystals, a well-known organic semiconductor. nih.gov The charge carrier mobility is another critical parameter that can be estimated. Calculations have shown that the mobility can be influenced by the choice of computational method, with different functionals yielding varying results. scielo.br

Understanding Electronic Effects of Substituents on Thieno[3,2-b]thiophene

For example, attaching phenyl groups to the thieno[3,2-b]thiophene core has been shown to result in thermally stable compounds that are promising p-type organic semiconductors. acs.org The introduction of a strong electron-withdrawing 4-CNPh moiety to the thieno[3,2-b]thiophene structure has been a source for the development of various organic electronic materials. nih.gov

In a study of thieno[3,2-b]thiophene derivatives with different aryl end-caps, the introduction of dodecylphenyl and trifluoromethylphenyl groups led to compounds with distinct optical properties and thermal stability, suggesting their potential as p-type semiconductors. nih.gov Similarly, the incorporation of alkyl chains can decrease intermolecular distances due to van der Waals interactions, which can influence the solid-state packing and, consequently, the charge transport properties. acs.org

The position of the substituent also matters. A study on diketopyrrolopyrrole-based polymers showed that replacing a thiophene with a thieno[3,2-b]thiophene in the side chain versus the main bridge resulted in significant changes to the optical, electrochemical, and morphological properties of the polymers. rsc.orgresearchgate.net

Band Gap Engineering in Conjugated Polymers and Small Molecules

Band gap engineering is a crucial strategy for designing organic semiconductors with desired properties for specific applications. acs.orgrsc.org By carefully selecting the donor and acceptor units in a conjugated system, the HOMO and LUMO levels, and thus the band gap, can be precisely controlled. rsc.org

For instance, the development of donor-acceptor semiconducting polymers based on a strong acceptor unit, thieno[3,2-b]thiophene-2,5-dione (B13760093) (TTD), has led to materials with deep LUMO energy levels (around -4 eV) and low-lying HOMO energy levels (below -5 eV), resulting in a small optical band gap of 1.2 eV. rsc.org These polymers have demonstrated high hole mobilities, making them suitable for p-channel transistors, and have also shown ambipolar behavior in different device configurations. rsc.org

The fusion of thiophene rings to create structures like thieno[3,2-b]thiophene is a common strategy to create electron-rich building blocks for conjugated materials. acs.org These stable and planar structures can be incorporated into polymers and small molecules to achieve desired electronic properties. acs.orgresearchgate.net For example, the reaction of 2,5-dibromothieno[3,2-b]thiophene (B1273552) with other aromatic units via cross-coupling reactions is a versatile method for synthesizing new conjugated materials with tailored band gaps. acs.orgnih.gov

Advanced Spectroscopic and Morphological Characterization Techniques for Materials Research

Electrochemical Characterization for Redox Potentials and Energy Levels (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox behavior of materials synthesized from 2,5-Diiodothieno[3,2-b]thiophene, allowing for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for designing efficient organic electronic devices, as they govern charge injection and transport.

For instance, a series of donor-acceptor (D-A) copolymers incorporating the thieno[3,2-b]thiophene (B52689) unit have been extensively studied. In one study, two polymers, PTPP and PTPTD, were synthesized using thieno[3,2-b]thiophene as the donor unit. mdpi.com CV measurements revealed that the HOMO/LUMO energy levels were -5.86/-3.59 eV for PTPP and -5.01/-3.52 eV for PTPTD, respectively. mdpi.com The difference in the HOMO level was attributed to the different acceptor units, which in turn affects the electrochemical performance when used as anode materials in lithium-ion batteries. mdpi.com

In another example, copolymers of diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene (P1 and P2) were characterized. The HOMO energy levels for both polymers were found to be around -5.05 eV, as measured by photoelectron spectroscopy in air (PESA). acs.org The LUMO levels were then estimated from the optical band gap, yielding values of -3.68 eV for P1 and -3.76 eV for P2. acs.org Similarly, a family of three thieno[3,2-b]thiophene derivatives end-capped with phenyl units showed HOMO levels ranging from -4.94 eV to -5.25 eV, which align well with the work function of gold electrodes, suggesting efficient hole injection. nih.gov

The electrochemical properties can be finely tuned by modifying the side chains or the co-monomer units. For a series of copolymers (P1, P2, and P3) with varying acceptor end groups on the thieno[3,2-b]thiophene moiety, the HOMO levels were determined to be -5.52, -5.50, and -5.60 eV, respectively, demonstrating that side-chain engineering can systematically adjust the electronic properties. mdpi.com

Electrochemical Properties of Thieno[3,2-b]thiophene-Based Materials
CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (E_g) (eV)Reference
PTPP-5.86-3.592.27 mdpi.com
PTPTD-5.01-3.521.49 mdpi.com
DPP Copolymer (P1)-5.05-3.681.37 acs.org
DPP Copolymer (P2)-5.05-3.761.29 acs.org
Phenyl-capped Derivative (3)-4.94N/AN/A nih.gov
Copolymer (P1)-5.52-3.691.83 mdpi.com
Copolymer (P2)-5.50-3.651.85 mdpi.com
Copolymer (P3)-5.60-3.721.88 mdpi.com

Structural Analysis for Molecular Packing and Film Morphology

The performance of organic semiconductor devices is not only dependent on the electronic properties of the individual molecules but also heavily influenced by their solid-state arrangement (molecular packing) and the large-scale structure of the thin film (morphology).

X-ray diffraction (XRD) is the definitive tool for probing the crystalline order and molecular packing in solid-state materials derived from this compound. Single-crystal XRD provides precise atomic coordinates, bond lengths, and intermolecular distances, while thin-film XRD reveals information about crystallinity and molecular orientation relative to the substrate.

For example, single-crystal analysis of a butterfly-shaped thieno[3,2-b]thiophene oligomer revealed a syn- or anticlinal conformation in its crystal structure. rsc.org In another study on a new dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative, 2,6-DADTT, single-crystal structure analysis showed that the molecules arrange in a classic herringbone packing motif. This packing is stabilized by multiple short intermolecular contacts, including S⋯S (3.470 Å), S⋯C (3.304–3.394 Å), and C–H⋯π (2.763–2.890 Å) interactions, which are crucial for creating efficient charge transport pathways. mdpi.com

Thin-film XRD studies on solution-processed films of DTT derivatives have shown that the degree of crystallinity is highly dependent on the substituent groups. mdpi.com One derivative exhibited a high XRD peak intensity, which was correlated with superior device performance. mdpi.com The incorporation of the rigid thieno[3,2-b]thiophene unit into polymer backbones is a known strategy to enhance crystallinity and promote favorable π–π stacking, which is observable through XRD patterns. mdpi.comnih.gov

Atomic Force Microscopy (AFM) is employed to visualize the surface topography of thin films, providing critical insights into film quality, grain structure, and phase separation in blend films. The morphology at the nanometer scale directly impacts charge transport across the film and at the semiconductor-dielectric interface.

AFM studies on thin films of DTT-based small molecules have revealed distinct surface morphologies depending on the chemical structure. One compound formed rod-like structures with a relatively high root-mean-square (RMS) roughness of 30.4 nm. mdpi.com In contrast, two other derivatives formed interconnected, terrace-like layered morphologies with much smoother surfaces (RMS roughness of 1.67 nm and 1.20 nm), which was credited for their higher electrical performance due to the large grains and continuous surface coverage. mdpi.com Similarly, AFM has been used to study blends of poly(3-hexylthiophene) (P3HT) with quinquethiophene-S,S-dioxides, revealing that subtle changes in chemical functionalization can lead to dramatically different phase-separated architectures, from large micrometer-sized crystals to disordered grainy structures. vjol.info.vn

Spectroscopic Investigations of Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions in materials synthesized from this compound. The absorption spectrum provides information about the optical band gap and the extent of π-conjugation. Comparisons between solution and solid-state (thin film) spectra can reveal insights into intermolecular interactions and aggregation effects.

Polymers and small molecules based on the thieno[3,2-b]thiophene core typically exhibit strong π-π* transitions. For instance, three phenyl-capped derivatives of thieno[3,2-b]thiophene displayed absorption maxima (λmax) in THF solution at 415 nm, 401 nm, and 408 nm. nih.gov The optical band gaps, estimated from the absorption onset, ranged from 2.50 eV to 2.80 eV. nih.gov

A common feature observed in these materials is a red-shift in the absorption spectrum when moving from a dilute solution to a solid thin film. This bathochromic shift is indicative of intermolecular interactions in the solid state, often referred to as J-aggregation, which can be beneficial for charge transport. For example, a DPP-based homopolymer (P2) showed a significant red-shift of about 50 nm in its thin-film absorption onset compared to its solution spectrum. acs.org Similarly, copolymers designed for photovoltaic applications also show this trend, where the extended π-conjugation from the thieno[3,2-b]thiophene unit leads to broad absorption spectra. mdpi.com

Optical Properties of Thieno[3,2-b]thiophene-Based Materials
Compoundλmax (Solution) (nm)λmax (Film) (nm)Optical Band Gap (E_g^opt) (eV)Reference
Phenyl-capped Derivative (3)415N/A2.50 nih.gov
Phenyl-capped Derivative (5)401N/A2.80 nih.gov
Phenyl-capped Derivative (6)408N/A2.65 nih.gov
Copolymer P1 (DPP-based)>800~7501.37 acs.org
Copolymer P2 (DPP-based)>800~7801.29 acs.org
PT-ODTTBT6636881.65 mdpi.com
PTT-ODTTBT6886881.69 mdpi.com

Thermal Stability Analysis in the Context of Device Fabrication (e.g., Thermogravimetric Analysis)

The thermal stability of an organic semiconductor is a critical parameter, as fabrication processes often involve heating (e.g., annealing) to optimize film morphology and device performance. Furthermore, long-term operational stability requires that the material does not degrade under thermal stress. Thermogravimetric analysis (TGA) is the standard method for assessing this property, measuring weight loss as a function of temperature.

Materials derived from the rigid thieno[3,2-b]thiophene core generally exhibit excellent thermal stability. TGA is typically used to determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. For a series of novel DTT derivatives, Td values were found to be 292 °C, 396 °C, and 392 °C, indicating high thermal stability suitable for solution processing and device fabrication. mdpi.com

Similarly, a series of "butterfly-shaped" thieno[3,2-b]thiophene oligomers showed significant thermal stability, with Td values (at 2% weight loss) ranging from 275 °C to 406 °C, depending on the substituents. rsc.org The high thermal stability of polymers incorporating the 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) unit has also been noted as a key feature for their use in bulk heterojunction solar cells. nih.gov This robustness ensures that the materials can withstand the thermal annealing steps commonly used to optimize the morphology of the active layer in organic solar cells and the performance of organic field-effect transistors. acs.orgacs.org

Thermal Stability of Thieno[3,2-b]thiophene-Based Materials
CompoundDecomposition Temperature (T_d) (°C)Weight Loss CriteriaReference
DTT Derivative (1)2925% mdpi.com
DTT Derivative (2)3965% mdpi.com
DTT Derivative (3)3925% mdpi.com
Butterfly Oligomer (3)3192% rsc.org
Butterfly Oligomer (4)3462% rsc.org
Butterfly Oligomer (5)2752% rsc.org
Butterfly Oligomer (6)4062% rsc.org

Application As a Building Block in Organic Electronic and Optoelectronic Materials Research

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of modern flexible and printed electronics. The performance of these devices is largely dictated by the charge-carrying capabilities of the organic semiconductor used as the active layer. Thieno[3,2-b]thiophene-based materials, often synthesized from 2,5-diiodothieno[3,2-b]thiophene, have emerged as a promising class of organic semiconductors. mdpi.commdpi.comnih.gov

Planarity and Rigidity: The fused thieno[3,2-b]thiophene (B52689) structure provides a rigid and planar backbone, which facilitates strong intermolecular π-π stacking. This close packing in the solid state creates efficient pathways for charge transport. acs.org

Extended π-Conjugation: Extending the π-conjugated system by coupling this compound with other aromatic units can enhance intermolecular orbital overlap and improve charge mobility. acs.orgresearchgate.net For instance, π-extended thieno[3,2-b]thiophene-containing aromatic compounds have been developed as stable, high-performance organic semiconductors. researchgate.net Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, a larger aromatic structure derived from the thieno[3,2-b]thiophene core, has demonstrated high mobility of up to 3.0 cm² V⁻¹ s⁻¹ in vapor-deposited thin films. researchgate.net

Intermolecular Interactions: The introduction of specific functional groups can promote favorable intermolecular interactions, leading to ordered molecular packing. The sulfur atoms in the thieno[3,2-b]thiophene core contribute to effective intermolecular orbital overlap, which is crucial for high mobility. acs.org

Side-Chain Engineering: The attachment of alkyl side chains to the thieno[3,2-b]thiophene core can significantly influence the material's solubility and thin-film morphology. rsc.orgrsc.org Longer alkyl chains can help regulate intrinsic disorder and lead to enhanced charge-carrier mobility. rsc.org Research has shown that engineering the alkyl side chains on thieno[2,3-b]thiophene (B1266192) derivatives can lead to superior air stability and a hole mobility of 0.42 cm²/V s. researchgate.net

A copolymer incorporating 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) and thieno[3,2-b]thiophene moieties, known as PDBT-co-TT, has demonstrated a high hole mobility of up to 0.94 cm² V⁻¹ s⁻¹. bohrium.com This high performance is attributed to strong intermolecular interactions arising from both π-π stacking and donor-acceptor interactions, which facilitate the formation of well-ordered polymer networks conducive to efficient charge transport. bohrium.com

Table 1: Performance of OFETs based on Thieno[3,2-b]thiophene Derivatives

SemiconductorMobility (cm²/Vs)On/Off RatioDeposition MethodReference
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene3.0-Vapor Deposition researchgate.net
2,7-dialkyl frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophenes>1.0-Solution-Processable researchgate.net
2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (C₁₀-DNTT)>10-Solution-Crystallized researchgate.net
PDBT-co-TT0.94-- bohrium.com
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)1.26-Single Crystal nih.gov
Thieno[2,3-b]thiophene derivative0.42-Solution Shearing researchgate.net

The operational stability of OFETs in ambient air is a major challenge for their practical application. The highest occupied molecular orbital (HOMO) energy level of the organic semiconductor is a key factor in determining its air stability. Materials with lower HOMO energy levels are less susceptible to oxidation by atmospheric oxygen and moisture. researchgate.net

Strategies to enhance the air stability of thieno[3,2-b]thiophene-based OFETs include:

Lowering the HOMO Energy Level: Introducing electron-withdrawing groups or extending the π-conjugation can effectively lower the HOMO energy level, thereby improving the material's resistance to oxidation. researchgate.net For example, naphthodithieno[3,2-b]thiophene derivatives with a relatively low-lying HOMO energy level of -5.53 eV have demonstrated outstanding air stability. researchgate.net

Protective Side Chains: The use of long alkyl side chains can not only improve solubility but also form a protective layer that shields the conjugated core from ambient species. researchgate.net

Surface Modification: Treating the dielectric surface with self-assembled monolayers can improve the interface between the semiconductor and the dielectric, leading to better device performance and stability. researchgate.net

Research on thieno[2,3-b]thiophene derivatives has shown that devices can maintain consistent performance even after 90 days of storage, demonstrating superior air stability. ncu.edu.tw Furthermore, transistors based on naphthodithieno[3,2-b]thiophene derivatives have shown excellent water stability, retaining more than 50% of their carrier mobility after being kept in water for 90 days. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

OPVs offer the potential for low-cost, flexible, and large-area solar energy conversion. The core of an OPV is the active layer, which typically consists of a blend of an electron donor and an electron acceptor material. This compound is a valuable building block for synthesizing both donor and acceptor materials for OPVs. mdpi.com

A prominent strategy in designing efficient OPV materials is the use of donor-acceptor (D-A) copolymers. In these copolymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture leads to a low bandgap, which is desirable for absorbing a broader range of the solar spectrum.

The thieno[3,2-b]thiophene unit, being electron-rich, is frequently employed as the donor moiety in D-A copolymers. beilstein-journals.org By copolymerizing derivatives of this compound with various acceptor units, the electronic properties of the resulting polymer can be finely tuned. For instance, copolymers of thieno[3,2-b]thiophene and 5,6-difluorobenzotriazole have been synthesized and their electrochromic properties investigated. nih.govnih.gov The feed ratio between the donor and acceptor units was found to have a significant effect on the electrochemical and spectroelectrochemical properties of the resulting polymers. nih.govnih.gov

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The hole transport layer (HTL) plays a crucial role in extracting and transporting holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. frontiersin.orgitu.edu.tr

Thieno[3,2-b]thiophene-based materials have shown great promise as HTLs in PSCs. frontiersin.orgitu.edu.tracs.orgfrontiersin.orgresearchgate.net Their desirable properties include:

High Hole Mobility: Efficient hole extraction and transport are essential for high power conversion efficiency (PCE). frontiersin.orgitu.edu.tr

Suitable Energy Levels: The HOMO level of the HTL must be well-aligned with the valence band of the perovskite for efficient hole transfer. researchgate.net

Good Film-Forming Properties: A uniform and pinhole-free HTL is necessary to prevent short circuits and ensure efficient device operation.

Researchers have synthesized novel hole-transporting materials by cross-linking arylamine-based ligands with a thieno[3,2-b]thiophene core. acs.org One such derivative achieved a remarkable power conversion efficiency exceeding 18%, slightly higher than the benchmark spiro-OMeTAD. acs.org Another study reported the synthesis of three novel π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine, which, when used as HTMs in p-i-n architecture perovskite solar cells, yielded a power conversion efficiency of 5.20%. frontiersin.orgitu.edu.trfrontiersin.orgresearchgate.net

Table 2: Performance of Perovskite Solar Cells with Thieno[3,2-b]thiophene-based Hole Transport Materials

HTMVoc (mV)Jsc (mA/cm²)FF (%)PCE (%)Reference
Thieno[3,2-b]thiophene-arylamine derivative--->18 acs.org
Thieno[3,2-b]thiophene-TPA(OMe)₂ derivative (M1-M3)105016.929.35.20 frontiersin.orgitu.edu.trresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

OLEDs are widely used in displays and lighting applications due to their high contrast, wide viewing angle, and thin form factor. The emissive layer in an OLED is composed of organic molecules that emit light upon electrical excitation. Thieno[3,2-b]thiophene derivatives have been investigated as components of the emissive layer in OLEDs. beilstein-journals.org

A donor-π-acceptor (D-π-A) type push-pull compound, DMB-TT-TPA, was designed and synthesized, featuring triphenylamine (B166846) as the donor and dimesitylboron as the acceptor, linked through a thieno[3,2-b]thiophene π-conjugated linker. beilstein-journals.org This material exhibited a high fluorescence quantum yield in both solution (86%) and the solid state (41%). beilstein-journals.org A solution-processed OLED fabricated using this material as the emitter demonstrated a low turn-on voltage and achieved maximum power, current, and external quantum efficiencies of 6.70 lm/W, 10.6 cd/A, and 4.61%, respectively. beilstein-journals.org

Other Emerging Optoelectronic and Sensing Applications

The unique electronic structure of the thieno[3,2-b]thiophene core makes this compound a valuable precursor for a range of emerging optoelectronic and sensing applications. smolecule.commdpi.com The ability to introduce different substituents at the 2- and 5-positions allows for the tailoring of material properties to suit specific device requirements.

In the field of organic electronics, derivatives of this compound are being explored for use in organic field-effect transistors (OFETs). mdpi.comnih.gov By synthesizing solution-processable small molecular semiconductors based on the dithieno[3,2-b:2′,3′-d]thiophene (DTT) core, which can be accessed from the diiodo starting material, researchers have fabricated OFETs with good thermal stability and high charge carrier mobility. mdpi.com

Furthermore, copolymers incorporating the thieno[3,2-b]thiophene unit have shown promise in sensing applications. For example, a polymer based on poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has been utilized in an organic thin-film transistor for the selective detection of low concentrations of ammonia (B1221849) gas at room temperature. researcher.life The sensor demonstrated a significant response to ammonia even in the presence of other gases. researcher.life

The development of phototransistors is another area of active research. A dithieno[3,2-b:2′,3′-d]thiophene derivative functionalized with anthracene (B1667546) groups has been synthesized and shown to have potential for use in high-performance single-crystal organic field-effect transistors and UV-sensitive phototransistors. nih.gov

The table below highlights some of the emerging applications of materials derived from this compound.

ApplicationMaterial TypeKey Performance Metric
Organic Field-Effect Transistors (OFETs)Dithieno[3,2-b:2′,3′-d]thiophene derivativesHole mobility as high as 0.10 cm²/Vs
Ammonia Gas SensorPoly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)High responsiveness (>61%) to ammonia
UV-Sensitive Phototransistors2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneHigh photosensitivity and photoresponsivity

Mechanistic Insights and Structure Property Relationships in Advanced Materials Design

Influence of Molecular Structure on Charge Transport Mechanisms

The incorporation of the 2,5-diiodothieno[3,2-b]thiophene monomer into conjugated polymers and oligomers profoundly influences the electronic properties and charge transport mechanisms of the resulting materials. The thieno[3,2-b]thiophene (B52689) (TT) unit is a rigid, planar, and electron-rich fused aromatic ring system. This planarity extends the π-conjugation along the polymer backbone, which is a critical factor for efficient charge delocalization. acs.orgulb.ac.be In donor-acceptor (D-A) copolymers, using the TT unit as a π-bridge or as part of the donor block can significantly modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.commdpi.com For instance, replacing thiophene (B33073) with thieno[3,2-b]thiophene can lead to a more delocalized HOMO distribution along the backbone, a feature expected to enhance intermolecular charge-carrier hopping. acs.orgulb.ac.be

The inherent structure of the TT moiety, with its fused thiophene rings, contributes to stronger intermolecular interactions and a tendency for ordered packing, which are paramount for high charge carrier mobility. acs.orgmdpi.com The sulfur atoms in the TT core can participate in close intermolecular S-S contacts, providing additional pathways for charge transport between adjacent polymer chains. rsc.orgsci-hub.stnih.gov The structural design, such as creating two-dimensional conjugated polymers by incorporating TT units, has been shown to improve planarity, electron/hole mobility, and thermal stability. bohrium.com Theoretical calculations using Density Functional Theory (DFT) have confirmed that the introduction of the TT unit can lower the HOMO energy level compared to oligothiophenes, suggesting higher oxidative stability for the resulting materials. nih.govrsc.org

Hole-Hopping Mechanisms in Conjugated Polymers

In conjugated polymers derived from this compound, the dominant mechanism for charge transport is hole-hopping. This process involves the movement of positive charge carriers (holes) between localized states along and between the polymer chains. The efficiency of hole-hopping is intrinsically linked to the electronic structure of the polymer. The rigid and planar nature of the thieno[3,2-b]thiophene unit promotes the delocalization of the HOMO along the polymer backbone. acs.orgulb.ac.be This delocalization effectively reduces the energetic barrier for a hole to "hop" from one site to the next along the same chain (intrachain transport).

Intermolecular Interactions and Charge Carrier Mobility

Intermolecular interactions are a cornerstone of high charge carrier mobility in organic semiconductors. The thieno[3,2-b]thiophene unit is exceptionally effective at promoting these interactions. Its planar structure facilitates close π-π stacking, where the overlapping π-orbitals of adjacent polymer backbones create pathways for charge carriers to hop between chains. ulb.ac.bemdpi.com This is a key factor in boosting mobility. For example, copolymers incorporating TT have demonstrated a propensity for strong intermolecular π-π stacking, even while in solution, which translates to well-ordered structures in thin films. mdpi.com

In addition to π-π stacking, the sulfur atoms of the TT core enable short intermolecular S-S contacts. rsc.orgsci-hub.st These non-covalent interactions provide additional pathways for charge transport, complementing the π-π stacking routes. In the crystal structure of some TT derivatives, these S-S distances have been observed to be notably short, indicating strong interaction. rsc.orgsci-hub.stnih.gov The combination of these interactions leads to enhanced electronic coupling between molecules, which directly translates to higher charge carrier mobility. Polymers based on diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene have achieved hole mobilities as high as 1.95 cm²/V·s, attributed to the extended polymer coplanarity and enhanced intermolecular associations provided by the TT unit. acs.orgulb.ac.be Similarly, single crystals of a dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated mobilities up to 1.26 cm²/V·s due to a combination of S-S, S-C, and C-H-π interactions in a classic herringbone packing structure. nih.gov

Impact of Molecular Packing and Film Morphology on Device Performance

The performance of an organic electronic device is not solely determined by the intrinsic properties of a single molecule but is heavily dependent on how these molecules arrange themselves in the solid state. The molecular packing and the resulting thin-film morphology are critical factors that govern device efficiency and charge carrier mobility. acs.orgmdpi.com Materials synthesized using this compound often exhibit a strong tendency to form highly ordered, crystalline or semi-crystalline domains in thin films. rsc.orgsnu.edu.in

The specific packing motif, such as herringbone or lamellar stacking, dictates the degree of orbital overlap between adjacent molecules and thus the efficiency of intermolecular charge transport. nih.gov For instance, the polymer PTT-ODTTBT, which contains a TT unit, shows well-ordered lamellar stacking and a preferential face-on orientation, where the π-stacking direction is parallel to the current flow in a transistor. This favorable morphology leads to improved hole mobility and higher device performance. mdpi.com In contrast, a similar polymer without the TT unit exhibits less ordered structures and lower mobility. mdpi.com

The morphology of the film, including the size of crystalline domains, their interconnectivity, and the presence of grain boundaries, significantly impacts performance. Large, interconnected crystalline domains reduce the number of grain boundaries that can act as traps for charge carriers, thereby facilitating more efficient charge transport across the device. acs.org Processing techniques and conditions, such as the choice of solvent and annealing temperature, can be used to control and optimize the film morphology. rsc.orgrsc.org For example, some oligomers based on thieno[3,2-b]thiophene form an interconnected terrace island morphology, which is beneficial for field-effect transistor (FET) performance. rsc.orgsnu.edu.in The ability to form these highly organized morphologies is a key advantage of using the rigid, planar thieno[3,2-b]thiophene building block.

Regioselectivity and its Consequences in Material Design

Regioselectivity refers to the control of the orientation of monomer units during polymerization. While the this compound monomer itself is symmetrical, it is frequently copolymerized with other, non-symmetrical monomers to create donor-acceptor polymers. In these cases, the relative orientation of the different monomer units along the polymer chain can have significant consequences for the material's properties.

In the synthesis of conjugated polymers like poly(3-alkylthiophenes), for example, the coupling of monomers can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. nih.gov A high degree of regioregularity, typically a high percentage of HT couplings, leads to a more planar polymer backbone. This planarity minimizes steric hindrance between adjacent units, enhances π-conjugation, and promotes the ordered packing necessary for high charge mobility. nih.gov Conversely, a regiorandom polymer contains many twists and defects in its backbone, which disrupts conjugation, hinders packing, and results in significantly lower charge carrier mobility.

Therefore, controlling the regioselectivity during polymerization is a critical aspect of material design. Synthetic methods, such as Grignard metathesis (GRIM) polymerization and the use of specific nickel and palladium catalysts, have been developed to achieve highly regioregular polymers. nih.gov By ensuring a well-defined and regular chemical structure, researchers can produce materials with optimized and reproducible electronic properties, which is essential for fabricating high-performance electronic devices.

Self-Assembly and Ordered Structures for Enhanced Performance

The chemical structure of the thieno[3,2-b]thiophene unit is a powerful driver for molecular self-assembly. Self-assembly is the spontaneous organization of molecules into stable, well-defined arrangements driven by non-covalent intermolecular interactions. For materials derived from this compound, the strong π-π stacking and potential for S-S interactions are the primary forces behind this phenomenon. mdpi.comnih.gov

This inherent tendency to self-assemble leads to the formation of highly ordered structures, such as lamellar stacks in semicrystalline polymers or pristine single crystals in small molecules. mdpi.comnih.gov These ordered domains are crucial for enhancing device performance because they create continuous pathways for charge transport over long distances, minimizing the disruptive effects of defects and grain boundaries. For example, the polymer PTT-ODTTBT exhibits strong intermolecular π-π stacking that leads to well-ordered lamellar structures and improved hole mobility. mdpi.com

In another example, a small molecule based on a dithieno[3,2-b:2′,3′-d]thiophene core self-assembled into large single crystals. nih.gov Devices fabricated from these single crystals, which represent the highest level of molecular order, showed excellent performance, with high charge carrier mobility and high on/off current ratios. nih.gov The ability to design molecules that spontaneously form these highly organized structures is a key strategy for pushing the performance limits of organic electronics. The rigid, planar, and interactive nature of the thieno[3,2-b]thiophene moiety makes it an exemplary building block for this purpose.

Research Findings on Thieno[3,2-b]thiophene-based Materials

Chemical Compounds Mentioned

Emerging Research Directions and Future Prospects for 2,5 Diiodothieno 3,2 B Thiophene Research

Development of Novel Synthetic Routes and Sustainable Methodologies

A promising direction is the development of cascade or one-pot reactions that reduce the number of synthetic steps, minimize waste, and improve atom economy. For instance, a step-efficient protocol has been developed for creating multisubstituted thieno[3,2-b]thiophenes via the bisulfur cyclization of alkynyl diols. mdpi.com This method provides a more direct route to the core structure compared to traditional methods that start from 3-bromothiophene (B43185). mdpi.com Another innovative approach involves the nucleophilic aromatic substitution of 3-nitrothiophenes, which has been successfully used to construct the thieno[3,2-b]thiophene (B52689) scaffold in multigram-scale quantities. mdpi.com

The iodination step itself, crucial for producing 2,5-diiodothieno[3,2-b]thiophene, is also a target for optimization. Efficient and regioselective iodination methods using reagents like N-iodosuccinimide (NIS) are being refined to ensure high yields and purity, which are critical for subsequent cross-coupling reactions. mdpi.com

Table 1: Comparison of Synthetic Approaches to Thieno[3,2-b]thiophene Scaffolds

MethodStarting Material ExampleKey FeaturesAdvantagesChallenges
Traditional Multistep 3-BromothiopheneNucleophilic substitution, cyclizationWell-establishedLow overall yield, multiple steps mdpi.com
Cascade Cyclization Alkynyl diolsBisulfur cyclization with I2/Na2S2O3Step-efficient, moderate to good yields mdpi.comSubstrate scope may be limited
Nitro-Thiophene Route 3-Nitrothiophene dicarboxylatesNucleophilic substitution of nitro groupEfficient, suitable for multigram scale mdpi.comRequires specific precursor synthesis

Future efforts will likely focus on catalyst development, particularly using earth-abundant metals, and exploring solvent-free or aqueous reaction conditions to further enhance the sustainability profile of these synthetic routes.

Exploration of New Derivative Chemistries and Functional Groups

The true value of this compound lies in its role as a versatile building block for creating a diverse range of derivatives through cross-coupling reactions like Suzuki, Stille, and Sonogashira. nih.govrsc.org Research is continuously expanding the library of functional groups and molecular architectures attached to the thieno[3,2-b]thiophene core to tailor its electronic and photophysical properties for specific applications.

A significant area of exploration is the synthesis of donor-acceptor (D-A) type materials. By coupling the electron-donating thieno[3,2-b]thiophene core with various electron-accepting units, researchers can fine-tune the frontier molecular orbital energy levels and the optical bandgap. researchgate.netmdpi.com This strategy is central to the development of new materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org For example, polymers incorporating thieno[3,2-b]thiophene and diketopyrrolopyrrole (DPP) units have demonstrated exceptionally high charge carrier mobilities. acs.org

Another burgeoning research avenue is the creation of open-shell diradicals. By using this compound as a coupling bridge between stable radical units, such as nitronyl nitroxides, scientists can engineer molecules with unique magnetic properties. mdpi.comresearchgate.net The planarity of the thieno[3,2-b]thiophene bridge facilitates effective electronic communication between the radical centers, which is a key parameter for applications in molecular spintronics and high-spin materials. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Material Design

As the complexity of thieno[3,2-b]thiophene derivatives grows, trial-and-error synthesis becomes increasingly inefficient. Advanced computational modeling, particularly using Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for predictive material design. mdpi.com These computational techniques allow researchers to calculate key properties of hypothetical molecules before embarking on their synthesis.

Computational models are used to predict:

Electronic Structure: Calculating HOMO and LUMO energy levels to forecast the electronic behavior and bandgap of new materials. rsc.org

Molecular Geometry: Optimizing the geometry to understand the planarity and potential for intermolecular interactions like π-stacking, which are crucial for charge transport. mdpi.com

Magnetic Properties: For diradical derivatives, modeling can predict the singlet-triplet energy splitting and the nature of the magnetic exchange interaction between radical centers. mdpi.com

Optical Properties: Simulating UV-vis absorption spectra to guide the design of new dyes and chromophores. rsc.org

By providing a deeper understanding of structure-property relationships, computational chemistry accelerates the discovery of new materials with targeted functionalities, saving significant time and resources in the laboratory. rsc.org

Integration into Multi-component Systems and Hybrid Materials

The future of materials based on this compound extends beyond single molecules to their integration into more complex systems. This includes the development of multi-component and hybrid materials where the thienothiophene unit imparts specific desirable properties.

One major trend is the synthesis of sophisticated copolymers for organic electronics. Here, this compound is used to introduce rigid, planar segments into a polymer backbone, often in alternation with other donor or acceptor units. mdpi.comacs.org This approach enhances π-conjugation, promotes ordered molecular packing, and improves charge carrier mobility in the resulting polymer films. acs.orgmdpi.com

Furthermore, the thieno[3,2-b]thiophene scaffold is being incorporated into hybrid materials, such as composites with activated carbon for use as anode materials in lithium-ion batteries. mdpi.com In another example, it serves as a conjugated bridge in BODIPY-based dimers, creating materials with high two-photon absorption cross-sections for applications in bio-imaging or photodynamic therapy. rsc.org These multi-component systems leverage the favorable electronic and structural properties of the thienothiophene core within a larger, synergistic architecture.

Addressing Scalability and Commercial Viability in Research Context

For the promising applications of thieno[3,2-b]thiophene-based materials to be realized, researchers must address the challenges of scalability and commercial viability. Many laboratory-scale syntheses use expensive catalysts (e.g., palladium) and complex purification procedures that are not amenable to large-scale production. mdpi.com The high cost and low efficiency of traditional synthetic routes have been identified as barriers to further research and application development. mdpi.com

Emerging research is beginning to tackle these issues. The development of more efficient, step-economical syntheses that can be performed on a multigram scale is a critical first step. mdpi.commdpi.com Furthermore, there is a growing emphasis on designing synthetic routes that utilize less expensive reagents and catalysts. For example, research into copper-catalyzed reactions represents a move towards more cost-effective synthesis. acs.org

In the context of research, commercial viability also means creating materials with superior performance that can justify the synthetic cost. The development of polymers with record-high charge carrier mobilities or OPV devices with high power conversion efficiencies demonstrates that thieno[3,2-b]thiophene-based materials can offer a significant performance advantage, providing the impetus for overcoming scalability hurdles. acs.org The ultimate goal is to align innovative molecular design with practical, scalable, and cost-effective synthetic strategies to translate laboratory curiosities into technologically impactful materials.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm iodination regioselectivity. Iodine’s deshielding effect shifts aromatic proton signals downfield by 0.3–0.5 ppm .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., C6_6H3_3I2_2S2_2, expected m/z 423.76).
  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials. For thieno[3,2-b]thiophene derivatives, iodine substitution typically lowers oxidation potentials by 0.15–0.25 V due to electron-withdrawing effects .

How does this compound perform as a monomer in donor-acceptor polymers for organic electronics?

Advanced Research Question

  • Polymer Synthesis : Stille coupling with stannylated comonomers (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) under microwave irradiation (140–160°C, Pd0_0 catalysis) yields high-molecular-weight polymers (Mw = 40,000–80,000) .
  • Device Performance : In organic thin-film transistors (OTFTs), iodine’s strong intermolecular interactions improve charge mobility (µ ≈ 0.5–1.2 cm²/V·s) but may reduce on/off ratios due to trap states. Annealing at 150°C in nitrogen enhances crystallinity .

Methodological Challenge : Balance iodine’s electronic benefits against solubility limitations. Use solvent additives (e.g., 1,8-diiodooctane) to optimize film morphology .

How can researchers resolve contradictions in reported reactivity of iodinated thieno[3,2-b]thiophene with nucleophiles?

Data Contradiction Analysis
Discrepancies arise from solvent polarity and nucleophile strength:

  • Aryllithium Reagents : In THF at −78°C, ring-opening dominates, yielding 2'-arylthio-3,3'-bithiophene derivatives. However, in less polar solvents (e.g., toluene), competing side reactions (e.g., deiodination) occur .
  • Grignard Reagents : Magnesium-based nucleophiles exhibit lower selectivity due to slower kinetics. Pre-complexation with Lewis acids (e.g., BF3_3) improves regioselectivity .

Recommendation : Conduct kinetic studies (in situ FTIR or NMR) to map reaction pathways. Compare iodine’s leaving-group ability with bromine using Hammett parameters .

What computational methods predict the optoelectronic properties of this compound-based materials?

Advanced Research Question

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps. Incorporate solvent effects (PCM model) for accuracy .
  • Molecular Dynamics (MD) : Simulate polymer packing using OPLS-AA force fields. Iodine’s van der Waals radius (1.98 Å) disrupts π-stacking more than bromine (1.85 Å), aligning with XRD data .

Validation : Cross-reference computed bandgaps with UV-vis-NIR spectra (λmax_{\text{max}} ≈ 550–650 nm for polymers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.